molecular formula C15H22ClNO6 B15062109 Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride

Cat. No.: B15062109
M. Wt: 347.79 g/mol
InChI Key: IBEFPIDAUDZWPB-UHFFFAOYSA-N
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Description

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride is a complex macrocyclic organic compound featuring a 12-membered tetraoxacyclododecine ring fused to a benzo[b] moiety. The structure includes an ethyl ester group at position 12 and an amino group at position 13, with the hydrochloride salt enhancing its solubility and stability. Its CAS registry number is listed as [24123-04-4] for the base compound, while the hydrochloride salt may have a distinct identifier (e.g., [1204386-13-9]) .

Its macrocyclic framework and functional groups (ester and amino) suggest utility in chelation, though it differs from gadolinium-based MRI contrast agents discussed in earlier literature .

Properties

Molecular Formula

C15H22ClNO6

Molecular Weight

347.79 g/mol

IUPAC Name

ethyl 15-amino-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylate;hydrochloride

InChI

InChI=1S/C15H21NO6.ClH/c1-2-20-15(17)11-9-13-14(10-12(11)16)22-8-6-19-4-3-18-5-7-21-13;/h9-10H,2-8,16H2,1H3;1H

InChI Key

IBEFPIDAUDZWPB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1N)OCCOCCOCCO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride involves multiple stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and consistency through rigorous quality control measures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the ester to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Properties

The table below compares the target compound with two structurally related macrocycles:

Parameter Target Compound Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylate (AB22494) 2,3,5,6,8,9,11,12,14,15-Decahydrobenzo[b][1,4,7,10,13,16]hexaoxacyclooctadecine-18-carboxylic acid
CAS Number [24123-04-4] (base); [1204386-13-9] (hydrochloride?) N/A 60835-75-8
Molecular Formula Not explicitly provided; inferred as ~C₁₇H₂₃ClNO₅ Not provided; inferred as ~C₁₁H₁₉NO₄ C₁₇H₂₄O₈
Molecular Weight ~370.8 g/mol (estimated) ~245.3 g/mol (estimated) 356.37 g/mol
Ring Size 12-membered tetraoxacyclododecine 6-membered 1,4-dioxane fused to 5-membered spiro ring 18-membered hexaoxacyclooctadecine
Oxygen Atoms in Ring 4 2 6
Key Functional Groups Ethyl ester, amino group, hydrochloride salt Ethyl ester, amino group, spiro structure Carboxylic acid
Applications Potential intermediate for pharmaceuticals or supramolecular systems Likely synthetic intermediate Unknown; carboxylic acid group suggests metal coordination or polymer applications

Detailed Analysis

Ring Size and Oxygen Content
  • The target compound’s 12-membered tetraoxa ring balances flexibility and rigidity, enabling selective binding or derivatization.
  • AB22494 ’s smaller spiro system (6- and 5-membered rings) reduces conformational flexibility, which may limit its utility in host-guest chemistry but improve thermal stability .
  • The hexaoxacyclooctadecine (18-membered ring) offers six oxygen atoms, increasing polarity and metal-coordination capacity. Its larger size could accommodate bigger guest molecules .
Functional Groups and Reactivity
  • The amino and ethyl ester groups in the target compound allow for further functionalization (e.g., amidation, hydrolysis), making it versatile in synthesis. The hydrochloride salt improves aqueous solubility, a critical factor in pharmaceutical applications .
  • AB22494 lacks a fused aromatic system, reducing electronic complexity. Its spiro structure may hinder certain reactions due to steric constraints.
  • The carboxylic acid group in the hexaoxa compound enables direct conjugation with biomolecules or polymers, contrasting with the ester group in the target compound .
Computational Insights

For example, ADF’s fragment-based approach might elucidate how the benzo[b] fusion affects charge distribution compared to simpler macrocycles .

Biological Activity

Ethyl 13-amino-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article aims to explore its pharmacological properties, particularly focusing on its antitumor and cytotoxic effects.

Chemical Structure and Synthesis

The compound features a complex bicyclic structure that includes multiple oxacyclododecane rings. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and acylation processes. The specific synthetic routes can influence the biological activity and yield of the final product.

Antitumor Activity

Recent studies have highlighted the antitumor potential of similar compounds within the same chemical family. For instance:

  • In Vitro Studies : Ethyl 13-amino derivatives have demonstrated cytotoxic effects against various cancer cell lines. Notably, compounds with similar scaffolds exhibited IC50 values ranging from 23.2 to 49.9 μM against breast cancer cell lines .
  • Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression .

Cytotoxic Activity

The compound's cytotoxic effects have been evaluated against several cancer types:

  • Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer), A549 (non-small cell lung cancer), and HEPG2 (hepatocellular carcinoma) are among the cell lines used to assess the compound's efficacy .
  • Results : The compound showed promising results with significant reductions in cell viability at concentrations as low as 15 μM for structurally related analogs .

Study 1: Antitumor Efficacy in Mice

A study investigated the in vivo efficacy of ethyl derivatives in tumor-bearing mice. The findings indicated:

  • Tumor Size Reduction : Treatment with the compound led to a marked decrease in tumor size compared to control groups.
  • Hematological Improvements : Significant improvements were noted in hemoglobin and red blood cell counts, suggesting a reduction in chemotherapy-induced myelosuppression .

Study 2: Mechanistic Insights

Another study focused on the mechanism by which these compounds exert their effects:

  • Inhibition of Key Enzymes : The compounds were found to inhibit ornithine aminotransferase (OAT), an enzyme implicated in cancer metabolism. This inhibition correlated with reduced tumor growth and lower levels of α-fetoprotein (a liver cancer biomarker) .

Data Tables

Activity Type Cell Line IC50 (μM) Mechanism
AntitumorMDA-MB-23123.2 - 49.9Apoptosis induction
CytotoxicA54915Cell cycle arrest
CytotoxicHEPG2Not specifiedInhibition of metabolic pathways

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